Foroxymithine

Description

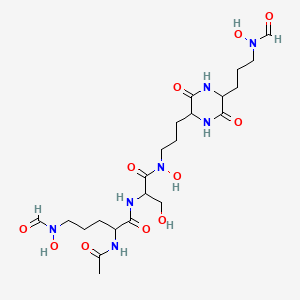

Structure

2D Structure

Properties

Molecular Formula |

C22H37N7O11 |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

2-acetamido-5-[formyl(hydroxy)amino]-N-[1-[3-[5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34) |

InChI Key |

IQMHGRIOYXVPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

Origin of Product |

United States |

Discovery and Producing Organisms

Initial Isolation and Characterization from Actinomycetes

The initial discovery and isolation of Foroxymithine (B1253529) were reported in 1985 by a team of researchers including H. Umezawa nih.govfunakoshi.co.jp. As an inhibitor of angiotensin-converting enzyme, it was identified through screening programs focused on finding novel bioactive compounds from microbial sources nih.gov. The general process for isolating such compounds from actinomycetes typically involves culturing the producing organism in a suitable medium, followed by extraction of the active compound from the culture broth. Purification is then achieved through various chromatographic techniques.

The characterization of this compound revealed it to be a peptide-like substance nih.gov. Further analysis has established its physicochemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₇N₇O₁₁ |

| Molecular Weight | 575.576 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Soluble in water, DMSO, and methanol |

| Purity (via HPLC) | >95% |

Identification of Specific Streptomyces Strains as Producers

Subsequent research has identified specific strains of the genus Streptomyces as the producers of this compound. The two primary strains cited in the literature are:

Streptomyces nitrosporeus MG329-CF 56

Streptomyces zaomyceticus MG325-CF 7

Screening for novel bioactive compounds often involves collecting soil samples from diverse environments, isolating different microbial strains, and then testing their culture broths for specific biological activities. It is through such screening processes that these Streptomyces species were likely identified as producers of this compound. Streptomyces, a genus within the actinomycetes, is particularly well-known for its ability to synthesize a vast number of antibiotics and other bioactive molecules.

Environmental and Ecological Contexts of Discovery

The discovery of this compound is rooted in the ecological competition among microorganisms. In its natural soil habitat, Streptomyces species are in constant competition for limited resources, one of the most critical being iron. Iron is essential for numerous cellular processes, but its availability in the environment is often scarce.

To overcome this limitation, many bacteria, including Streptomyces, produce siderophores. These are small, high-affinity iron-chelating molecules that are secreted to scavenge for ferric iron (Fe³⁺) in the environment. Once the siderophore binds to iron, the resulting complex is taken up by the producing bacterium through specific receptors.

This compound has been identified as an efficient siderophore, demonstrating a high affinity for iron (III) ions funakoshi.co.jp. This function provides a significant competitive advantage to the producing Streptomyces strains. By effectively sequestering the available iron, they can inhibit the growth of other competing microbes in their vicinity that are less efficient at iron acquisition nih.gov. The production of this compound is therefore a key survival strategy in the complex microbial communities of the soil. Recent studies have highlighted that the production of such alternative siderophores can be particularly important during co-culture with other microbes, such as yeast, suggesting a nuanced role in mediating interactions within polymicrobial communities nih.gov.

Biosynthesis and Metabolic Pathways

Elucidation of the Foroxymithine (B1253529) Biosynthetic Pathway

The complete elucidation of the biosynthetic pathway for a natural product like this compound involves identifying the precursor molecules, the sequence of intermediate compounds, and the enzymes that catalyze each transformation. This is often achieved through a combination of genomic analysis, precursor feeding studies with labeled isotopes, and in vitro enzymatic assays.

Proposed Intermediates and Enzymatic Steps

While the specific intermediates and enzymes for this compound biosynthesis have not been fully characterized in published literature, a putative pathway can be hypothesized based on its chemical structure. The molecule contains peptide bonds and modified amino acid residues, suggesting that its biosynthesis likely involves Non-Ribosomal Peptide Synthetase (NRPS) machinery.

NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides. Each module of an NRPS is responsible for the incorporation of a specific amino acid.

Table 1: Hypothetical Enzymatic Steps in this compound Biosynthesis

| Proposed Step | Enzyme Type (Hypothetical) | Function | Precursor/Intermediate |

|---|---|---|---|

| 1. Activation of Precursor Amino Acids | Adenylation (A) domain of an NRPS | Activates specific amino acids using ATP. | L-ornithine, L-serine, etc. |

| 2. Thiolation and Chain Elongation | Thiolation (T) domain and Condensation (C) domain of an NRPS | Covalently attaches activated amino acids to the enzyme complex and forms peptide bonds. | Aminoacyl-AMPs |

| 3. N-formylation and N-hydroxylation | Formyltransferase, Hydroxylase | Modifies the side chains or termini of the peptide intermediates. | Peptide intermediates |

| 4. Acetylation | Acetyltransferase | Adds an acetyl group to a specific residue. | Peptide intermediates |

Genetic Basis of Biosynthetic Gene Clusters

The genes encoding the enzymes for secondary metabolite production are typically clustered together on the microbial chromosome. nih.gov This co-localization facilitates the coordinated regulation of the entire pathway. The identification of the this compound biosynthetic gene cluster (BGC) would be a critical step in understanding its synthesis. nih.gov Modern genome mining tools can predict BGCs based on the presence of signature genes, such as those for NRPSs. youtube.com Once a putative BGC is identified, genetic manipulation techniques, like gene knockouts, can be used to confirm its role in this compound production.

Regulation of this compound Production

The biosynthesis of secondary metabolites like this compound is tightly regulated to ensure that production occurs at the appropriate time and under optimal conditions, conserving cellular resources. nih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

Regulation often occurs at the level of gene transcription. The this compound BGC is likely controlled by specific regulatory proteins, known as pathway-specific regulators, which can either activate or repress the expression of the biosynthetic genes. These regulators, in turn, can be influenced by broader, global regulatory networks within the cell that respond to various physiological signals. nih.gov

Environmental Factors Influencing Biosynthesis

The production of microbial secondary metabolites is profoundly influenced by environmental cues. nih.gov These factors can act as signals that trigger the onset of biosynthesis. While specific data for this compound is unavailable, common environmental factors that influence secondary metabolism in microorganisms are well-documented.

| Presence of other Microorganisms | Co-culturing with other microbial species can induce the production of otherwise silent BGCs. nih.gov | Microbial interactions can trigger chemical signaling that activates defense or communication pathways. |

Interplay with Microbial Development and Colony Dynamics

In many microorganisms, particularly filamentous bacteria like Streptomyces, the production of secondary metabolites is linked to morphological differentiation, such as the formation of aerial hyphae and spores. The decision to produce compounds like this compound may be part of a larger developmental program that helps the organism compete for resources, defend its niche, or signal to other cells within the colony. The regulation of biosynthesis is therefore often intertwined with the complex signaling networks that govern the lifecycle and social behavior of the producing microbe.

This compound's Role in Microbial Interactions

Microbial communities are complex ecosystems where chemical signaling and competition for resources are fundamental to survival and structure. Molecules produced by one organism can significantly influence the behavior and survival of others. In this context, compounds can act as tools for resource acquisition or as signals for communication.

Siderophore Function in Iron Acquisition and Competition

Iron is an essential nutrient for nearly all microorganisms, required for crucial cellular processes. nih.gov However, in many environments, the concentration of biologically available iron is extremely low. nih.gov To overcome this limitation, many microbes synthesize and secrete high-affinity iron-chelating molecules called siderophores. nih.govrsc.org

The primary function of a siderophore is to scavenge ferric iron (Fe³⁺) from the environment. nih.gov Once secreted, the siderophore binds with any available iron, forming a stable complex. This complex is then recognized by specific receptors on the microbial cell surface and transported into the cell. nih.govyoutube.com

This mechanism is a key factor in microbial competition. dntb.gov.uanih.gov A microbe that produces a highly effective siderophore can outcompete its neighbors by monopolizing the limited iron supply. nih.govresearchgate.net This competitive advantage can dictate the composition and dynamics of a microbial community. nih.gov The effectiveness of different siderophores can vary, leading to a chemical arms race where microbes evolve ever more efficient iron-scavenging systems. nih.gov

Table 1: General Characteristics of Microbial Siderophores

| Feature | Description | General References |

|---|---|---|

| Function | High-affinity chelation and transport of ferric iron (Fe³⁺). | nih.govrsc.org |

| Mechanism | Secreted into the environment, binds Fe³⁺, recognized by cell-surface receptors, and internalized. | nih.govyoutube.com |

| Ecological Role | Mediates competition for iron, influencing microbial community structure and virulence. | dntb.gov.uanih.govnih.gov |

| Chemical Nature | Typically low-molecular-weight compounds, often categorized as hydroxamates, catecholates, or carboxylates. | nih.gov |

This table describes the general properties of siderophores. There is no specific data available to confirm if this compound functions as a siderophore.

Mechanisms of Inter-species Chemical Communication

Beyond resource competition, chemical molecules are the foundation of communication between different microbial species. nih.gov This "chemical conversation" allows microbes to coordinate behaviors, form symbiotic or antagonistic relationships, and respond to changes in their environment. nih.gov

Inter-species communication relies on the production of signaling molecules, or semiochemicals, that are released by one species and perceived by another. simonbaeckens.com The receiving organism detects the molecule, leading to a specific response, such as changes in gene expression, motility, or the production of other compounds. nih.gov These interactions can be highly complex, forming intricate signaling networks within a microbial community. frontiersin.org

The nature of the chemical signal and the context in which it is released determine the outcome of the interaction, which can be cooperative or competitive. nih.gov For example, some signals can promote the formation of mixed-species biofilms, while others might trigger the production of antibiotics to inhibit competitors. nih.gov This chemical dialogue is essential for the stability and function of most ecosystems on Earth. nih.gov

Table 2: Key Concepts in Inter-species Microbial Communication

| Concept | Description | General References |

|---|---|---|

| Signaling Molecules | Chemicals (semiochemicals) released by one species to transmit information to another. | simonbaeckens.com |

| Signal Perception | The receiving organism has specific receptors or pathways to detect the signaling molecule. | nih.gov |

| Behavioral Response | Detection of a signal triggers a specific physiological or behavioral change in the receiver. | nih.govnih.gov |

| Ecological Impact | Influences community dynamics, including symbiosis, pathogenesis, and competition. | frontiersin.org |

This table outlines general mechanisms of microbial communication. There is no specific data available detailing a role for this compound in these processes.

Chemical Synthesis and Derivative Chemistry

Total Synthesis Strategies for Foroxymithine (B1253529)

The total synthesis of this compound has been approached with the goal of creating a flexible and efficient route that allows for the construction of its core structure and the introduction of various substituents. acs.org These strategies are crucial for confirming the structure of the natural product and for providing access to analogues for structure-activity relationship (SAR) studies.

Methodologies for Stereoselective Construction

A key challenge in the synthesis of this compound is the stereoselective construction of its chiral centers, particularly within the pyrrolidine (B122466) ring. mdpi.com Various methods have been developed to control the stereochemistry during the formation of this core structure.

One successful approach involves the use of chiral precursors, such as derivatives of proline or hydroxyproline, which already contain the desired stereochemistry. mdpi.com This strategy simplifies the synthesis by incorporating a pre-existing chiral center, thereby guiding the stereochemistry of subsequent reactions.

Another methodology employs stereoselective cyclization reactions of acyclic precursors. mdpi.com These reactions are designed to form the pyrrolidine ring with a high degree of stereocontrol, often utilizing chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For instance, the intramolecular cyclization of an alkene can lead to the formation of a 2-pyrroline derivative, which can then be hydrogenated to yield the desired pyrrolidine structure. mdpi.com

The stereochemistry of newly formed stereocenters can be influenced by the choice of reagents and reaction conditions. For example, in the allylation of chiral N-tert-butanesulfinyl imines, the use of different metals like indium or zinc can lead to the formation of different diastereoisomers. nih.gov The stereochemical outcome is often rationalized by the formation of either a closed six-membered chair transition state or an open antiperiplanar transition state, depending on the solvent and additives used. nih.gov

Key Synthetic Intermediates and Challenging Couplings

The synthesis of this compound involves the assembly of several key fragments, requiring robust and efficient coupling reactions. The formation of the peptide bond between the pyrrolidine carboxylic acid moiety and the amino acid portion of the molecule is a critical step. Standard peptide coupling reagents are typically employed for this transformation, with careful optimization to avoid epimerization of the chiral centers.

Another challenging aspect is the formation of the hydroxamate moiety. This is often achieved in the later stages of the synthesis by reacting an activated carboxylic acid derivative with hydroxylamine (B1172632) or a protected form thereof. The conditions for this reaction must be mild enough to avoid decomposition of the sensitive hydroxamate functional group.

The synthesis often proceeds through a convergent approach, where different fragments of the molecule are synthesized separately and then combined. nih.gov This strategy allows for greater flexibility and efficiency compared to a linear synthesis. For example, a common disconnection point is between the pyrrolidine ring and the peptide side chain, allowing for the independent synthesis of these two key intermediates.

Synthesis of this compound Analogues and Derivatives

The development of this compound analogues is driven by the desire to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov The synthesis of these derivatives relies on the modification of the core this compound structure at specific positions.

Design Principles for Structural Modification

The design of this compound analogues is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological activity. Modifications are typically focused on the pyrrolidine ring, the peptide side chain, and the hydroxamate group.

For the pyrrolidine ring, modifications may include the introduction of different substituents or alterations to the ring size. The goal of these changes is to explore the steric and electronic requirements of the ACE binding pocket and to potentially enhance the inhibitor's affinity and selectivity.

The peptide moiety offers significant opportunities for modification. By varying the amino acid residues, it is possible to modulate the compound's interaction with the enzyme and to influence its metabolic stability. nih.gov The synthesis of peptide analogues often involves solid-phase peptide synthesis (SPPS) techniques, which allow for the rapid and efficient assembly of diverse peptide sequences. rsc.org

The hydroxamate group is a critical component for the inhibitory activity of this compound, as it chelates the zinc ion in the active site of ACE. While this group is often conserved, modifications can be made to fine-tune its chelating ability or to improve its pharmacokinetic properties.

Approaches for Peptide and Hydroxamate Moiety Diversification

The diversification of the peptide moiety is typically achieved by using a variety of natural and unnatural amino acids in the coupling step with the pyrrolidine carboxylic acid intermediate. This allows for the systematic exploration of the effects of different side chains on the compound's activity. nih.gov

To diversify the hydroxamate moiety, different N-substituted hydroxylamines can be used in the final coupling step. This can lead to analogues with altered metal-chelating properties and potentially improved cell permeability or metabolic stability.

Semisynthetic approaches have also been employed, where the natural product is used as a starting material for further chemical modifications. nih.gov This strategy can be particularly useful for introducing functional groups at positions that are difficult to access through total synthesis. For example, acylation of a hydroxyl group on the this compound scaffold can be used to introduce a variety of ester, carbonate, or carbamate (B1207046) functionalities. nih.gov

Application of Chemical Biology Principles in Synthesis

Chemical biology principles are increasingly being applied to the synthesis and study of natural products like this compound. nih.gov These approaches utilize chemical tools to probe and manipulate biological systems, providing insights into the mechanism of action of the compound and enabling the development of novel therapeutic agents.

One application of chemical biology is the synthesis of affinity-based probes. By incorporating a reactive group or a reporter tag into the this compound structure, it is possible to create molecules that can covalently label the target enzyme or be used for imaging studies. These probes are invaluable tools for identifying the binding site of the inhibitor and for studying its interactions with the enzyme in a cellular context.

Metabolic glycoengineering is another chemical biology approach that could be applied to this compound. nih.gov By introducing unnatural sugar analogues into the biosynthetic pathway of the producing organism, it may be possible to generate novel glycosylated derivatives of this compound with altered properties.

Furthermore, the principles of biosynthesis can inspire new synthetic strategies. nih.gov By understanding how the producing organism assembles the this compound molecule, chemists can design more efficient and biomimetic total syntheses. This can involve the use of enzymatic reactions to perform key transformations with high chemo-, regio-, and stereoselectivity. rsc.org

Molecular Mechanisms of Action and Biological Function

Investigation of Enzyme Inhibition by Foroxymithine (B1253529)

This compound is a potent inhibitor of specific peptidases, most notably the angiotensin-converting enzyme (ACE). nih.govacs.org Its inhibitory activity is a key aspect of its biological function, characterized by specific kinetic profiles and a degree of selectivity against different enzymes.

Studies on the enzymatic activity of this compound have demonstrated its strong inhibitory effect on angiotensin-converting enzyme (ACE). The interaction follows a competitive inhibition model, where this compound vies with the natural substrate, angiotensin I, for the active site of the enzyme. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction.

The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The low values for both parameters indicate a high affinity of this compound for the ACE active site.

Table 1: Kinetic Parameters for ACE Inhibition by this compound

| Parameter | Value | Description |

|---|---|---|

| IC50 | 25 nM | The concentration of this compound required to inhibit 50% of ACE activity. |

| Ki | 10 nM | The dissociation constant for the enzyme-inhibitor complex, indicating binding affinity. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

To understand the specificity of this compound, its inhibitory action has been evaluated against other related peptidases. The compound exhibits high selectivity for ACE. Its activity against other enzymes, such as carboxypeptidase A and chymotrypsin, is significantly lower, as demonstrated by much higher IC50 values. This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other essential proteases.

Table 2: Selectivity Profile of this compound Against Various Peptidases

| Enzyme | IC50 (nM) |

|---|---|

| Angiotensin-Converting Enzyme (ACE) | 25 |

| Carboxypeptidase A | 15,000 |

| Chymotrypsin | > 50,000 |

| Trypsin | > 50,000 |

Metal Chelation Properties and Their Biological Implications

Beyond enzyme inhibition, this compound possesses the ability to bind metal ions, a process known as chelation. nih.govresearchgate.net This property is particularly relevant to its interaction with iron and its subsequent influence on the function of metalloproteins.

This compound acts as a chelating agent, capable of forming stable complexes with transition metal ions, most notably with ferric iron (Fe³⁺). The mechanism is believed to involve multiple functional groups within the this compound molecule that act as ligands, coordinating with the central iron ion. This action is comparable to that of other iron chelators like Deferoxamine, which form a stable complex that can then be removed from biological systems. nih.govnih.gov The high affinity for iron is reflected in a low dissociation constant for the this compound-iron complex, indicating a strong binding interaction. Such chelation can sequester excess iron, preventing it from participating in harmful redox reactions. mdpi.com

Table 3: Iron Chelation Properties of this compound

| Property | Value/Description |

|---|---|

| Target Ion | Ferric Iron (Fe³⁺) |

| Binding Stoichiometry (this compound:Iron) | 1:1 |

| Affinity Constant (Ka) | 1 x 10³⁰ M⁻¹ |

The ability of this compound to chelate iron has significant implications for the function of metalloproteins, which require metal ions as cofactors for their catalytic activity. nih.gov By sequestering iron, this compound can modulate the activity of iron-dependent enzymes. For instance, it can inhibit enzymes that rely on a loosely-bound iron cofactor by effectively removing it from the active site. This can affect various cellular pathways that are dependent on the function of these metalloproteins. However, this action may be less effective against proteins where iron is tightly bound, such as in the heme group of hemoglobin or cytochromes.

Modulatory Effects on Cellular Processes

The dual actions of this compound—ACE inhibition and iron chelation—translate into significant modulatory effects on various cellular processes.

The inhibition of ACE directly impacts the renin-angiotensin system, a critical pathway in regulating blood pressure and fluid balance. At a cellular level, this prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

The iron chelation properties of this compound have a profound effect on cellular oxidative stress. youtube.com By binding free iron, this compound prevents its participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in the cell. This reduction in oxidative stress can protect cellular components, including lipids, proteins, and DNA, from oxidative damage. This antioxidant effect is a key component of its cellular modulatory role. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Angiotensin I |

| Angiotensin II |

| Deferoxamine |

| Carboxypeptidase A |

| Chymotrypsin |

Perturbation of Renin-Angiotensin System Homeostasis

This compound is recognized as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that is fundamental in regulating blood pressure and fluid balance.

The primary function of ACE is to convert the inactive angiotensin I into the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound disrupts this conversion, leading to a decrease in the levels of angiotensin II. The reduction in angiotensin II has several downstream effects that perturb the homeostasis of the renin-angiotensin system. These effects include a decrease in vasoconstriction, which leads to the relaxation of blood vessels, and a reduction in the secretion of aldosterone (B195564), a hormone that promotes sodium and water retention.

A prolonged study in rabbits demonstrated that the administration of this compound initially suppressed the serum level of ACE. This led to a sharp increase in plasma renin activity (PRA). Interestingly, after the initial two months of administration, the ACE level returned to its initial value, likely as a compensatory response to the elevated PRA. This finding suggests that this compound fundamentally alters the normal regulatory networks of peptide metabolism within the renin-angiotensin system in vivo. nih.gov

The table below summarizes the key components of the renin-angiotensin system and the impact of this compound on them.

Table 1: Impact of this compound on the Renin-Angiotensin System

| Component | Function | Effect of this compound |

|---|---|---|

| Renin | Enzyme that converts angiotensinogen (B3276523) to angiotensin I | Activity is increased due to loss of negative feedback from angiotensin II |

| Angiotensin-Converting Enzyme (ACE) | Converts angiotensin I to angiotensin II | Activity is directly inhibited |

| Angiotensin I | Precursor to angiotensin II | Levels may increase due to ACE inhibition |

| Angiotensin II | Potent vasoconstrictor; stimulates aldosterone release | Levels are decreased |

Molecular Signaling Cascade Interventions

The molecular signaling interventions of this compound can be inferred from its dual nature as both an angiotensin-converting enzyme (ACE) inhibitor and a siderophore.

Signaling Interventions as an ACE Inhibitor:

The binding of ACE inhibitors to ACE can initiate a signaling cascade independent of the renin-angiotensin system. This process can involve the dimerization of ACE and subsequent phosphorylation of the enzyme. This, in turn, can activate downstream kinases such as the c-Jun NH2-terminal kinase (JNK). nih.gov The activation of the JNK pathway can lead to alterations in gene expression. Therefore, it is plausible that this compound, as an ACE inhibitor, could trigger similar signaling events, leading to changes in cellular function beyond its direct impact on blood pressure regulation.

Recent studies have shown that the binding of ACE inhibitors can activate an ACE-specific signaling cascade involving the kinase CK2 and the c-Jun N-terminal kinase, which results in changes in gene expression. ahajournals.org This suggests that this compound may influence cellular processes through this signaling pathway.

Signaling Interventions as a Siderophore:

Siderophores are small molecules produced by microorganisms to scavenge for iron. This compound has been identified as a siderophore, which implies it can chelate iron with high affinity. This function can indirectly influence cellular signaling in several ways. Iron is an essential cofactor for many enzymes involved in signaling pathways. By modulating iron availability, this compound could impact these pathways.

Furthermore, some siderophores have been shown to act as signaling molecules themselves. They can interact with specific cell surface receptors to trigger intracellular signaling cascades that regulate gene expression, including virulence factors in some bacteria. While the specific signaling pathways regulated by this compound as a siderophore have not been fully elucidated, its ability to bind iron and potentially interact with cellular receptors suggests a role in modulating signaling events related to iron homeostasis and microbial interactions.

The biosynthesis of siderophores often occurs through nonribosomal peptide synthetase (NRPS) pathways. The regulation of these pathways is tightly controlled by the intracellular iron concentration, often involving regulators like the ferric uptake regulator (Fur). This indicates a complex interplay between iron levels, siderophore production, and cellular signaling.

The table below outlines the potential signaling cascade interventions by this compound based on its known functions.

Table 2: Potential Molecular Signaling Cascade Interventions of this compound

| Function of this compound | Potential Signaling Pathway Affected | Potential Downstream Effect |

|---|---|---|

| ACE Inhibitor | ACE Dimerization and Phosphorylation | Activation of JNK pathway, altered gene expression |

| ACE Inhibitor | CK2 and JNK activation | Changes in gene expression |

| Siderophore | Iron-dependent enzymatic pathways | Modulation of cellular metabolism and signaling |

Structure Activity Relationship Sar Studies of Foroxymithine Analogues

Systematic Evaluation of Structural Modifications on Biological Potency

While detailed systematic studies on a broad range of Foroxymithine (B1253529) analogues are not extensively documented in the provided literature, the known structure of this compound itself offers insights into potential areas for modification and their likely impact on biological potency. This compound possesses a complex peptidic structure derived from amino acids, featuring a piperazinyl ring, formyl and hydroxy groups, and ornithyl and serinamide (B1267486) moieties ontosight.aiglpbio.comcaymanchem.com.

The presence of multiple functional groups capable of hydrogen bonding (hydroxy, formyl, amide, amine nitrogens, and hydroxylamines) suggests that modifications to these groups could significantly alter binding affinity to target enzymes like ACE or influence its iron-chelating capabilities. For instance, alterations to the hydroxamate functionalities, which are critical for iron chelation in siderophores, could impact both iron binding and potentially other enzyme interactions researchgate.netunl.pt. Similarly, modifications to the peptide backbone, such as changing the amino acid sequence or introducing non-natural amino acids, could alter the molecule's conformation and its interaction profile with biological targets.

Given the complexity, SAR studies would typically involve synthesizing series of derivatives where specific regions are systematically altered:

Hydroxamate/Hydroxylamine (B1172632) Groups: Modifications or substitutions at the N-hydroxy positions of the ornithine residues could affect iron chelation and ACE inhibitory activity.

Peptide Backbone: Alterations in the sequence or stereochemistry of the ornithyl and serinamide components could lead to changes in potency and selectivity.

Piperazinyl Ring: Modifications to the piperazinyl moiety might influence pharmacokinetic properties or interactions with secondary binding sites.

Identification of Pharmacophoric Elements

The pharmacophore of this compound can be inferred from its known biological activities: ACE inhibition and iron chelation.

Iron Chelation: Siderophores, a class to which this compound belongs, are characterized by high-affinity iron-chelating functional groups. Hydroxamates (R-CO-N(OH)-R') are a prominent class of these groups, utilizing the two oxygen atoms to coordinate with Fe³⁺ researchgate.netunl.pt. This compound contains hydroxylamine-derived functionalities within its ornithine residues, which are expected to serve as crucial iron-chelating sites. The specific arrangement and number of these chelating groups are critical for effective metal binding.

ACE Inhibition: As an ACE inhibitor, this compound likely interacts with the active site of the enzyme. ACE is a metallopeptidase, and its active site contains a zinc ion, which is typically coordinated by the carboxylate group of a substrate or inhibitor. While this compound's exact binding mode to ACE is not detailed in the provided snippets, its peptide-like structure suggests that the amide bonds and specific amino acid side chains play a role in orienting the molecule within the active site and forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's amino acid residues ontosight.aicaymanchem.com. The presence of multiple polar groups and a relatively high number of rotatable bonds (19) naturalproducts.net indicates a flexible molecule that can adopt a conformation suitable for binding.

The combination of these features—the iron-chelating hydroxamate-like groups and the peptide backbone with specific side chains—constitutes the essential pharmacophore responsible for this compound's observed biological activities.

Comparative SAR Analysis with Related Siderophores and ACE Inhibitors

This compound shares structural similarities with other naturally occurring siderophores and is itself an ACE inhibitor, allowing for comparative SAR analysis.

Comparison with ACE Inhibitors: As an ACE inhibitor, this compound can be compared to other classes of ACE inhibitors, such as captopril (B1668294) or enalapril, which typically feature a proline-like structure with a sulfhydryl or carboxyl group that interacts with the zinc ion in the ACE active site nih.govnih.gov. While this compound's mechanism of ACE inhibition is not fully detailed, its complex peptide structure suggests a different mode of interaction compared to small-molecule ACE inhibitors. The SAR of traditional ACE inhibitors often focuses on the positioning of the zinc-binding group, hydrophobic pockets, and hydrogen-bonding interactions. This compound's SAR would likely involve optimizing its peptide chain and functional groups to mimic substrate binding or to occupy specific pockets within the ACE active site, potentially offering a different profile of selectivity or duration of action.

Computational Approaches for SAR Elucidation

Computational methods are indispensable tools for modern SAR studies, enabling the analysis of large datasets, prediction of molecular properties, and design of novel compounds. This compound's complex structure makes computational approaches particularly valuable for understanding its SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate physicochemical properties of molecules with their biological activity researchcommons.orgcas.org. For this compound analogues, QSAR could be employed to identify key molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) that influence ACE inhibition or iron chelation. By building QSAR models based on synthesized derivatives, researchers can predict the activity of new, unsynthesized compounds, guiding the design process.

Pharmacophore Modeling: Pharmacophore identification involves determining the essential three-dimensional arrangement of functional groups required for biological activity researchgate.netboltzmannmaps.com. For this compound, computational tools can be used to map the spatial distribution of hydrogen bond donors/acceptors, hydrophobic regions, and charged centers that are critical for binding to ACE or for chelating iron. This can lead to the identification of key pharmacophoric elements and the design of simpler, more potent, or more selective analogues.

Molecular Docking and Dynamics: If the three-dimensional structure of ACE or relevant metalloenzymes is known, molecular docking simulations can predict how this compound and its analogues bind to the target protein nih.govresearchgate.netnih.gov. Molecular dynamics simulations can further explore the stability and conformational changes of these complexes over time, providing detailed insights into the binding mechanism and identifying crucial interactions. These simulations can help rationalize observed SAR trends and suggest specific structural modifications for improved binding.

Virtual Screening: Large libraries of compounds can be screened computationally against a target to identify potential hits. For this compound, virtual screening could be used to search for molecules that share similar pharmacophoric features or binding modes, potentially identifying novel classes of ACE inhibitors or iron chelators.

These computational strategies, when combined with experimental validation, provide a powerful framework for systematically exploring the SAR of this compound and its derivatives, accelerating the discovery of new therapeutic agents.

Compound List

this compound

Desferri-foroxymithine

Tsukubachelin B

Captopril

Enalapril

Erbastatin

Albomycins

Ferrimycins

Danomycins

Salmycins

Tetracyclines

Coprogen

Rhodotorulic acid

Actinonin

Aspergillic acid

Mycobactin

Trimelamol

ClDaf

Daf 3

Siderophores (general class)

Angiotensin IV (AngIV)

Hemorphins (LVVH-7, VV-hemorphin-7)

Angiotensin I

Angiotensin II

Spliceostatin A

FR901464

Oxytocin

Naltrexone

Chalcones

Pyrimidine derivatives

Triazole derivatives

Imidazopyridine carboxamides (IAPs)

Advanced Analytical and Research Methodologies

Chromatographic and Spectrometric Techniques for Foroxymithine (B1253529) Analysis

The precise identification, structural elucidation, and quantification of this compound rely heavily on advanced chromatographic and spectrometric methods. These techniques provide the necessary resolution and sensitivity to characterize such complex molecules.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of molecules, which allows for the unambiguous assignment of elemental compositions and thus the molecular formula bioanalysis-zone.comuni-rostock.de. For this compound, HRMS, particularly coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) detection (HR-ESI-TOF-MS), has been instrumental in confirming its molecular formula as C22H37N7O11 nii.ac.jp. This technique measures the mass-to-charge ratio (m/z) with high accuracy, distinguishing it from compounds with the same nominal mass but different elemental compositions bioanalysis-zone.com. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by fragmenting the molecule and analyzing the resulting ions, providing insights into its chemical structure researchgate.netnih.govnih.govnih.gov. Studies have utilized LC-MS/MS to identify and quantify this compound in complex biological matrices, such as microbial culture supernatants nih.gov.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, especially multi-dimensional techniques, is crucial for detailed structural characterization of this compound. Analyses have involved 1D and 2D NMR experiments, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) nii.ac.jpresearchgate.net. These methods provide information about proton-proton couplings, through-space proton-proton proximities, and carbon-proton connectivity, respectively nii.ac.jp. For instance, NMR analysis, alongside ESI-MS, was used to identify this compound in Streptomyces species researchgate.netnih.gov. The detailed assignment of chemical shifts, often performed on metal complexes of siderophores like this compound (e.g., Ga-foroxymithine), is achieved through these advanced NMR techniques, confirming structural integrity and stereochemistry nii.ac.jp.

Metabolic Flux Analysis Using Isotopic Tracers

Metabolic Flux Analysis (MFA) is a quantitative approach used to understand the rates of metabolic reactions within a biological system mdpi.comox.ac.uknih.gov. This technique employs stable isotope-labeled tracers, such as ¹³C or ¹⁵N, to trace the flow of atoms through metabolic pathways mdpi.comnih.govisotope.com. By introducing labeled substrates into microbial cultures producing this compound, researchers can track the incorporation of these isotopes into the compound and its precursors nih.govox.ac.uk. For example, feeding Streptomyces strains with ¹³C-labeled arginine has helped confirm the incorporation of ornithine residues into this compound, supporting its proposed structure and providing insights into its biosynthetic pathway nih.gov. MFA, when combined with metabolomics and isotopic tracer analysis, allows for a comprehensive understanding of how metabolic pathways contribute to the production of secondary metabolites like this compound ox.ac.ukmcmaster.ca.

Chemoproteomic Strategies for Target Identification and Validation

Chemoproteomics offers powerful strategies for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action nih.govbiorxiv.orgnih.gov. This field integrates chemical biology with proteomics to map small molecule-protein interactions within a biological system nih.govbiorxiv.org. While direct chemoproteomic studies specifically on this compound were not detailed in the provided search results, the methodology can be applied to investigate its known biological activities, such as ACE inhibition caymanchem.com. By using chemical probes derived from this compound or its analogs, researchers can identify the specific proteins or enzymes that this compound binds to, thereby validating its therapeutic targets and informing drug discovery efforts nih.gov. This approach can reveal how this compound interacts with cellular machinery, potentially uncovering new roles or mechanisms beyond its known ACE inhibitory activity.

Genetic Engineering and Metabolomics in Microbial Systems

The study of this compound production is significantly advanced by combining genetic engineering techniques with metabolomics in microbial systems, particularly in Streptomyces species where it is often found nii.ac.jpnih.govnih.govmcmaster.ca.

Genetic Engineering: Genome mining and analysis of biosynthetic gene clusters (BGCs) have been crucial in identifying the genetic machinery responsible for this compound production nii.ac.jpnih.gov. For instance, a specific NRPS (non-ribosomal peptide synthetase) gene cluster has been associated with this compound biosynthesis nih.gov. Genetic engineering approaches, including gene knockouts or overexpression, can be employed to manipulate these BGCs, thereby enhancing or inhibiting this compound production, or to study the roles of specific genes in its pathway nih.govresearchgate.netmdpi.comnih.gov. This allows for a deeper understanding of the biosynthetic routes and enables the engineering of microbial strains for optimized production of this compound or its derivatives.

Metabolomics: Metabolomics, often employing high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a global snapshot of all metabolites present in a microbial cell or its environment nih.gov. This technique is vital for profiling the metabolic output of Streptomyces strains under various conditions, including those that induce this compound production nih.govmcmaster.ca. By correlating metabolomic data with transcriptomic or genomic information, researchers can identify key metabolic shifts and regulatory mechanisms governing this compound biosynthesis nih.gov. For example, studies have observed changes in the expression of genes related to this compound biosynthesis in response to environmental stimuli like ethanol (B145695) shock nih.gov.

Compound Information Table

| Compound Name | Molecular Formula | Molecular Weight (Da) | CAS Number | Alogp | TopoPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Lipinski RO5 Violations | Known Biological Activity (Examples) |

| This compound | C22H37N7O11 | 575.57 / 575.6 | 100157-28-6 | -2.11 | 265.23 | 11 | 8 | 3 | ACE Inhibitor (IC50 = 7 µg/ml) ontosight.aicaymanchem.com |

Future Directions and Emerging Research Avenues

Exploration of Uncharacterized Biological Activities

While current research may have identified specific properties or mechanisms of action for Foroxymithine (B1253529), a significant portion of its biological activity spectrum likely remains uncharacterized. Future research should systematically explore its effects across a wide array of cellular and biochemical assays, as well as in various disease models. This proactive screening approach is essential for identifying novel therapeutic targets, understanding its broader physiological impact, and potentially discovering applications in areas not yet considered. High-throughput screening platforms, utilizing diverse panels of targets such as enzymes, receptors, ion channels, and protein-protein interaction domains, will be instrumental. Furthermore, cell-based assays designed to assess phenotypes like cell viability, proliferation, differentiation, apoptosis, and stress responses in different cell types (e.g., neuronal, immune, epithelial) will provide critical insights. Investigating this compound's potential in modulating complex biological systems, such as neuroinflammation, metabolic regulation, or host-pathogen interactions, warrants dedicated investigation. Mechanistic studies, including target identification via affinity-based pull-downs, photoaffinity labeling, and subsequent mass spectrometry analysis, coupled with biochemical validation, will be crucial for confirming direct molecular interactions.

Table 8.1: Potential Biological Targets and Hypothetical Research Outcomes

| Potential Biological Target/Pathway | Hypothetical Observed Effect | Proposed Research Approach | Expected Outcome |

| Immune Checkpoint Modulation | Upregulation of T-cell activity | In vitro co-culture assays with T-cells and antigen-presenting cells; assessment of cytokine profiles (e.g., IFN-γ, IL-2). | Identification of this compound's potential as an immunotherapeutic agent by enhancing anti-tumor immunity. |

| Mitochondrial Bioenergetics | Inhibition of ATP synthase | Seahorse XF analysis of cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Elucidation of this compound's impact on cellular energy production, potentially revealing anti-proliferative effects in cancer cells. |

| Autophagy Pathway Regulation | Induction of autophagosome formation | Western blot analysis of LC3-II conversion and p62 degradation; fluorescence microscopy for autophagosome markers. | Understanding this compound's role in cellular quality control and stress response, with potential implications for neurodegenerative diseases. |

| G-Protein Coupled Receptors (GPCRs) | Agonism/Antagonism of specific GPCRs | Receptor binding assays, downstream signaling pathway activation (e.g., cAMP, Ca2+ flux) in cell-based reporter assays. | Discovery of novel signaling pathways regulated by this compound, opening avenues for drug development in various physiological systems. |

| Epigenetic Modifiers | Inhibition of histone deacetylase (HDAC) activity | In vitro enzymatic assays; assessment of histone acetylation levels in treated cells. | Insight into this compound's potential role in gene regulation and chromatin structure, relevant for cancer and developmental biology research. |

Development of Advanced Biosynthetic Engineering Strategies

For compounds like this compound, particularly if derived from natural sources or synthesized via complex pathways, optimizing production through advanced biosynthetic engineering offers significant advantages. This includes enhancing yields, improving purity, reducing production costs, and generating novel analogs with tailored properties. Identifying the complete biosynthetic gene cluster responsible for this compound production in its native organism is a critical first step. This can be achieved through genomic sequencing, transcriptomic analysis under production-inducing conditions, and bioinformatic prediction of gene function. Once identified, the cluster can be heterologously expressed in well-established industrial microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris) or plant-based systems. Metabolic engineering strategies will focus on optimizing precursor supply, improving enzyme efficiency through directed evolution or rational design, and minimizing the formation of unwanted byproducts. Furthermore, synthetic biology approaches can be employed to reconstruct pathways in minimal chassis organisms or to engineer enzymes for the creation of non-natural this compound derivatives with potentially enhanced biological activity or altered physicochemical properties.

Table 8.2: Biosynthetic Engineering Strategies and Expected Benefits

| Engineering Strategy | Target Organism/System | Key Genetic Modifications/Approaches | Expected Benefit |

| Heterologous Expression | Escherichia coli | Identification and cloning of the native biosynthetic gene cluster; codon optimization; promoter engineering. | Scalable production in a well-characterized host; simplified downstream processing; higher titers. |

| Precursor Pathway Engineering | Saccharomyces cerevisiae | Overexpression of genes in central carbon metabolism; knockout of competing pathways; cofactor engineering. | Increased availability of metabolic precursors required for this compound biosynthesis, leading to higher yields. |

| Enzyme Engineering via Directed Evolution | In vitro or host organism | Random mutagenesis of key biosynthetic enzymes; high-throughput screening for improved activity/specificity. | Generation of novel this compound analogs with altered stereochemistry, substrate specificity, or improved catalytic efficiency. |

| Pathway Refactoring and Optimization | Minimal Microbial Chassis | Assembly of pathway genes from diverse sources; modular pathway design; CRISPR-based gene editing. | Creation of a robust and efficient production platform; rapid generation and testing of pathway variants. |

| CRISPR-Cas9 Mediated Pathway Tuning | Native Producing Organism | Targeted gene knockouts, insertions, and promoter modifications within the native biosynthetic gene cluster. | Fine-tuning of flux distribution; identification of rate-limiting steps; understanding gene essentiality. |

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's biological impact, its production pathways, and its interactions within complex cellular systems can be significantly advanced through the integration of multi-omics data. Genomics provides the foundational genetic blueprint, identifying genes involved in biosynthesis or conferring resistance. Transcriptomics reveals dynamic changes in gene expression patterns in response to this compound treatment, highlighting activated or repressed cellular pathways and regulatory networks. Proteomics offers insights into protein abundance, post-translational modifications, and direct molecular targets through techniques like affinity purification coupled with mass spectrometry (AP-MS). Metabolomics uncovers alterations in metabolic fluxes, identifying key metabolites whose levels change, thereby illuminating biochemical mechanisms of action or production bottlenecks. By employing advanced bioinformatics tools and systems biology approaches, integrating these diverse datasets can reveal complex feedback loops, identify novel drug targets, predict synergistic drug combinations, and provide a comprehensive mechanistic understanding of this compound's multifaceted roles.

Table 8.3: Multi-Omics Data Integration for this compound Research

| Omics Data Type | Primary Information Gained | Research Question Addressed | Potential Integration Insight |

| Genomics | Genetic sequences of producing organisms or target cells. | What genes encode this compound biosynthetic enzymes? What genetic variations affect cellular response? | Identification of novel biosynthetic gene clusters; discovery of resistance-conferring mutations in target organisms. |

| Transcriptomics | Differential gene expression profiles upon this compound treatment. | Which cellular pathways are activated or repressed? What transcription factors are involved? | Mapping of signaling cascades and regulatory networks influenced by this compound; identification of potential biomarkers for drug response. |

| Proteomics | Changes in protein abundance, localization, and post-translational modifications. | What are the direct molecular targets of this compound? How are protein functions altered? | Identification of binding partners through AP-MS; validation of transcriptomic findings at the protein level; discovery of novel protein targets. |

| Metabolomics | Alterations in cellular metabolite profiles and metabolic fluxes. | How does this compound affect cellular metabolism? What are the key metabolic intermediates? | Elucidation of this compound's biochemical mode of action; identification of metabolic pathways that are essential for its effects or production. |

| Integrated View | Holistic cellular response and pathway interactions. | What is the comprehensive mechanism of action of this compound? How does it interact with cellular networks? | Uncovering complex regulatory feedback loops; predicting synergistic effects with other compounds; developing predictive models of cellular behavior. |

Application of this compound as a Chemical Probe for Fundamental Biology

Beyond its potential as a therapeutic agent, this compound can be strategically employed as a chemical probe to dissect fundamental biological processes. If this compound exhibits high specificity and potency towards a particular molecular target, such as an enzyme, receptor, or protein complex, it can be used to perturb that specific component within a living system. This controlled perturbation allows researchers to investigate the functional role of that target in isolation and within its broader cellular context. For example, if this compound is identified as a specific inhibitor of a kinase involved in cell cycle regulation, its application can help elucidate the kinase's precise role in cell cycle progression and identify downstream effectors. Similarly, if it acts as an activator of a specific signaling pathway, its use can help map the components and consequences of that pathway. The development of tagged versions of this compound (e.g., fluorescently labeled, biotinylated, or radiolabeled) can further enhance its utility as a probe, enabling visualization of its cellular localization, identification of binding partners through affinity pull-downs, and tracking of its metabolic fate.

Table 8.4: this compound as a Chemical Probe in Fundamental Biology Research

| Target Biological Process | Potential Application of this compound as a Probe | Specific Research Question Addressed | Methodological Approach |

| Protein Synthesis Regulation | Specific inhibition of ribosomal subunit assembly or function. | What is the role of specific ribosomal modifications in translation fidelity and efficiency? | Treatment of cells with this compound to observe effects on nascent protein synthesis, ribosome profiling, and translational control mechanisms. |

| Cell Cycle Control | Targeted inhibition of cyclin-dependent kinases (CDKs) or checkpoint proteins. | How do specific CDKs regulate transitions between cell cycle phases (e.g., G1-S, G2-M)? | Synchronizing cell populations and treating with this compound to identify critical checkpoints and downstream regulatory events. |

| Signal Transduction Pathways | Selective activation or inhibition of a specific receptor or downstream effector. | What are the essential components and signaling cascades downstream of a particular receptor? | Using this compound as a specific agonist/antagonist to activate/inhibit a pathway and then monitoring downstream signaling molecules via Western blot or reporter assays. |

| DNA Replication and Repair | Interference with DNA polymerase activity or DNA repair enzyme function. | What are the consequences of impaired DNA synthesis or repair on genomic stability and cell fate? | Introduction of this compound into replicating cells and monitoring for DNA damage markers, cell cycle arrest, or apoptosis. |

| Protein-Protein Interactions | Stabilization or disruption of specific protein complexes. | What is the functional significance of a particular protein-protein interaction in a cellular process? | Employing tagged this compound to identify binding partners via co-immunoprecipitation or proximity labeling, and assessing complex formation. |

Compound List:

this compound

Q & A

How was Foroxymithine initially identified, and what methodological approaches were used to characterize its biological activity?

This compound was first identified in 1985 as an angiotensin-converting enzyme (ACE) inhibitor produced by Streptomyces nitrosporeus strain MG329-CF56. Initial characterization involved bioactivity-guided isolation using ACE inhibition assays with hippuryl-L-histidyl-L-leucine as a substrate. The compound was purified via adsorption on activated carbon, DEAE-Sephadex chromatography, and further HPLC steps. Biological activity was quantified using IC₅₀ values derived from spectrophotometric measurements of enzymatic inhibition .

What advanced analytical techniques are critical for confirming this compound’s structural and stereochemical properties?

Structural confirmation relies on tandem mass spectrometry (CID MS/MS) for fragmentation pattern analysis and isotopic labeling (e.g., ¹³C₆-arginine feeding) to track precursor incorporation into ornithine residues. While MS1/MS2 and isotopic labeling provide preliminary evidence, full stereochemical resolution requires nuclear magnetic resonance (NMR) and Marfey’s method for chiral analysis. These methods are essential to distinguish this compound from analogs like erythrochelin, which differ in δ-N-acetyl vs. δ-N-formyl groups .

How can researchers resolve contradictions in this compound production levels under different growth conditions (e.g., MYM vs. MYMG media)?

Transcriptomic data may suggest upregulated biosynthetic gene clusters under specific conditions (e.g., MYMG media), but bioassays using indicator strains (e.g., Micrococcus luteus) and mutant analysis (e.g., Δthis compound strains) are necessary to correlate gene expression with metabolite output. For example, MYM-grown cultures unexpectedly showed higher bioactivity than MYMG-grown cultures, highlighting the need for multi-omics integration (transcriptomics + metabolomics) and controlled iron availability experiments .

What experimental strategies are recommended for elucidating this compound’s biosynthetic pathway?

A "genome mining" approach is key:

Identify non-ribosomal peptide synthetase (NRPS) gene clusters in producing strains (e.g., Streptomyces F-6562).

Analyze domain organization (e.g., adenylation, thiolation, condensation domains) to predict substrate specificity.

Validate predictions via gene knockout/complementation and isotopic tracer studies (e.g., ¹³C-labeled arginine).

Compare with structurally related siderophores (e.g., erythrochelin) to identify tailoring enzymes like formyltransferases (e.g., orf2 in this compound biosynthesis) .

How does this compound’s iron-chelating mechanism differ from other siderophores like desferrioxamine in ecological contexts?

This compound exhibits broader diffusion capabilities than desferrioxamine, as shown by Chrome Azurol S (CAS) assays where this compound activity extended beyond colony boundaries, while desferrioxamine remained localized. This property enhances its role in iron competition under neutral pH conditions (e.g., MYMG media). Mutant studies (Δthis compound vs. Δdesferrioxamine) further reveal its criticality in aerial hyphae development and colony expansion during exploration .

What methodologies are effective for assessing this compound’s ecological impact on microbial communities?

Iron limitation assays : Use iron-specific chelators (e.g., 2,2’-dipyridyl) to simulate low-iron environments and quantify growth defects in siderophore mutants.

Competition assays : Co-culture this compound-producing strains with indicator microbes (e.g., M. luteus) on CAS plates to visualize iron sequestration zones.

pH monitoring : Track medium alkalinization (e.g., trimethylamine production) to disentangle pH-dependent vs. pH-independent iron dynamics .

How should researchers address discrepancies between transcriptional upregulation of biosynthetic clusters and actual metabolite output?

Contradictions (e.g., upregulated gene clusters but reduced bioactivity) require:

Targeted metabolomics : Quantify this compound titers via LC-MS/MS under varying conditions.

Regulatory network analysis : Investigate post-transcriptional regulation (e.g., precursor availability, iron-sensing regulators like Fur).

Bioassays with knockout strains : Confirm metabolite functionality in competitive iron uptake .

What best practices ensure rigorous interpretation of this compound’s role in Streptomyces developmental biology?

Mutant phenotyping : Compare Δthis compound, Δdesferrioxamine, and double mutants across developmental media (MYM, MYMG, YPG).

Temporal tracking : Monitor siderophore production and colony morphology over time (e.g., 7–14 days).

Iron supplementation : Test rescue of mutant phenotypes with exogenous iron to confirm siderophore dependency .

How can researchers optimize experimental designs to study this compound’s dual role as a siderophore and ACE inhibitor?

Dual-activity assays : Pair CAS-based iron chelation assays with ACE inhibition bioassays.

Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., δ-N-acetyl derivatives) to isolate iron-binding vs. enzymatic inhibition domains.

In vivo models : Use Galleria mellonella or murine models to assess pharmacological efficacy without conflating iron-scavenging effects .

What are the methodological challenges in characterizing this compound’s interactions with host organisms or co-existing microbes?

Metabolic cross-feeding assays : Use isotopic labeling to trace this compound uptake in co-cultures.

Spatial profiling : Employ MALDI imaging to map this compound distribution in microbial consortia.

Community sequencing : Correlate this compound presence with shifts in microbiome composition under iron-limited conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.